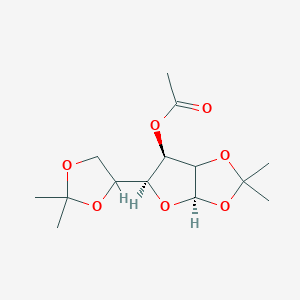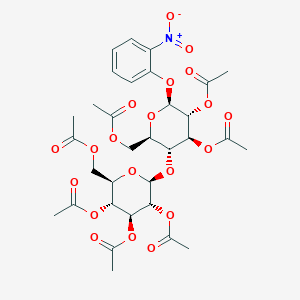
3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose typically involves intricate procedures that may include acetonation, isopropylidenation, and selective functional group transformations. For example, the synthesis of trans-fused 3,6-anhydro-hexofuranoses illustrates the complexity of creating such structures, requiring careful manipulation of the carbohydrate's functional groups to achieve the desired configuration and protecting groups (Reckendorf, Schultz, & Kreimeier, 1994).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose has been determined by X-ray diffraction, revealing detailed insights into their three-dimensional conformation. Such analyses often uncover the presence of distinct ring distortions and the impact of substituents on the overall molecular geometry, providing essential information for understanding their reactivity and physical properties (Hoogendorp, Kok, & Romers, 1983).
Chemical Reactions and Properties
This compound's chemical properties are characterized by its reactivity in various synthesis reactions, such as glycosylation, where it serves as a precursor or intermediate. The presence of acetyl and isopropylidene groups offers protection to the carbohydrate moiety during chemical transformations, enabling selective modifications and the synthesis of complex oligosaccharides (Ning & Kong, 2001).
Physical Properties Analysis
The physical properties of 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthetic chemistry. These properties are influenced by the molecular structure and the presence of specific functional groups, affecting their behavior in different solvents and under various temperatures (Gelas & Horton, 1979).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, are central to understanding the compound's role in synthetic pathways. The acetyl and isopropylidene groups play a vital role in protecting the furanose ring during chemical reactions, allowing for selective deprotection and modification to synthesize desired products (Sacui, Zeller, & Norris, 2008).
Applications De Recherche Scientifique
Synthesis of Complex Carbohydrates
3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose plays a crucial role in the synthesis of complex carbohydrates. For example, it has been used as a glycosyl acceptor in the regio- and stereospecific synthesis of 5-O-(alpha-D-arabinofuranosyl)-6-O-(beta-D-galactofuranosyl)-D-galactofuranose, a component of the Mycobacterium tuberculosis cell wall (Wang & Ning, 2003).
Development of Oligosaccharides
It also serves as a starting material for the synthesis of 3,6-branched galacto-oligosaccharides. These oligosaccharides, found in arabinogalactans from plants, are synthesized using methods particularly suited for their regio- and stereoselective formation (Ning, Wang, & Yi, 2002).
Lipopolysaccharide Synthesis
This compound is also instrumental in synthesizing the repeating unit of the backbone structure of the O-antigenic polysaccharide in the lipopolysaccharide (LPS) of the genus Klebsiella, which is significant for understanding bacterial cell wall structures (Wang, Zhang, & Ning, 2003).
Synthesis of Sugar Derivatives
Additionally, this compound is used in the synthesis of various sugar derivatives. For instance, its derivative has been utilized in the synthesis of 1,6-epithio-hexofuranoses, contributing to the development of novel carbohydrate-based compounds (Hughes & Todhunter, 2000).
Glycopeptide Libraries
Moreover, derivatives of this compound are used as building blocks for glycopeptide libraries, playing a significant role in bioconjugate chemistry and the development of biologically active compounds (Katritzky, Angrish, & Narindoshvili, 2007).
Safety And Hazards
It is recommended to avoid breathing mist, gas or vapors of this compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak4.
Orientations Futures
The future directions of this compound are not explicitly mentioned in the search results. However, it is known that protected derivatives of glucose, such as this compound, have potential applications in the synthesis of biologically active compounds5.
Please note that this information is based on the available search results and may not be exhaustive or up-to-date. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
Propriétés
IUPAC Name |
[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8?,9-,10+,11?,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKDRLZSJSWQPS-AUCPDYOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@H]2C1OC(O2)(C)C)C3COC(O3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)





![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)


![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)
